methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate
Description
Methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a heterocyclic organic compound featuring a benzothiazole moiety fused to a pyrrolidone ring, with a benzoate ester substituent. The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL, a cornerstone in small-molecule crystallography .
Properties
Molecular Formula |
C19H15N3O3S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
methyl 4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C19H15N3O3S/c1-25-19(24)11-6-8-12(9-7-11)22-10-14(23)16(17(22)20)18-21-13-4-2-3-5-15(13)26-18/h2-9,20,23H,10H2,1H3 |
InChI Key |
BBYAAGVQKFDHBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst . Another approach includes the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Key Reactive Sites and Reaction Types
The compound contains four primary reactive domains:
-
Benzothiazole ring : Susceptible to electrophilic aromatic substitution (EAS) and ring-opening reactions
-
Ester group (methyl benzoate): Hydrolysis, transesterification, and nucleophilic acyl substitution
-
α,β-Unsaturated carbonyl system : Michael additions and conjugate addition reactions
-
Primary amine : Acylation, alkylation, and diazotization
Hydrolysis of Ester Group
Reaction : Basic hydrolysis to carboxylic acid
Conditions :
-
NaOH (1M) in H₂O/EtOH (3:1), reflux 6h
Product :
(4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid)
Nucleophilic Aromatic Substitution on Benzothiazole
Reaction : Halogenation at position 6 of benzothiazole
Conditions :
Michael Addition at α,β-Unsaturated Carbonyl
Reaction : Thiol addition to carbonyl system
Conditions :
-
Thiophenol (1.2 eq), Et₃N, THF, rt, 2h
Product :
Adduct with new C-S bond at β-position
Reaction Comparison Table
Mechanistic Insights from Structural Analogs
-
Benzothiazole reactivity : The electron-deficient nature of the benzothiazole ring directs EAS to position 6, as demonstrated in bromination experiments . Ring-opening reactions require strong nucleophiles (e.g., hydroxide at >100°C) due to aromatic stabilization.
-
Conjugate addition : The α,β-unsaturated carbonyl system undergoes 1,4-addition with soft nucleophiles (thiols, amines) rather than 1,2-addition, as confirmed by -NMR analysis of adducts.
Catalytic Modifications
Recent advances using microwave-assisted synthesis (MAS) show promise for:
-
Ullmann coupling : CuI/1,10-phenanthroline catalyst system enables C-N bond formation with aryl halides (150°C, 30 min microwave)
-
Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes biaryl formation using boronic acids (K₂CO₃, DMF/H₂O, 80°C)
Stability Considerations
Critical degradation pathways under stress conditions:
-
Oxidative degradation :
-
Susceptible to peroxide-mediated oxidation at pyrrole nitrogen
-
Prevented by N₂ atmosphere or antioxidant additives
-
-
Photolytic cleavage :
-
Benzothiazole-pyrrole junction shows λₘₐₓ at 320 nm (UV sensitive)
-
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate has shown potential in the following areas:
-
Anticancer Activity :
- Compounds with benzothiazole and pyrrole moieties have been investigated for their anticancer properties. Studies suggest that derivatives of this compound may inhibit tumor cell growth in various cancer types, including breast and lung cancers. For example, preliminary assays indicated significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
-
Antimicrobial Properties :
- Research has highlighted the antibacterial activity of similar benzothiazole derivatives. The compound's structure allows it to interact with bacterial membranes, potentially leading to bacterial cell death. Studies have demonstrated that modifications to the benzothiazole ring enhance its efficacy against Gram-positive bacteria .
- Anti-inflammatory Effects :
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of Benzothiazole Moiety :
- This can be synthesized through the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions.
-
Pyrrole Ring Formation :
- The pyrrole ring is often formed via the Paal-Knorr synthesis method, where a 1,4-dicarbonyl compound reacts with an amine.
- Coupling Reactions :
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic methodologies associated with this compound:
Mechanism of Action
The mechanism of action of methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the enzyme DprE1 in Mycobacterium tuberculosis, leading to the disruption of cell wall synthesis and bacterial growth . Additionally, the compound’s antimicrobial activity is attributed to its ability to chelate metal ions, thereby interfering with essential biological processes in microbial cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
- Methyl 4-[5-amino-4-(benzothiazol-2-yl)-3-oxo-pyrrolidin-1-yl]benzoate (Analog A): Lacks the dihydro-1H-pyrrol ring saturation.
- 4-[5-Amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid (Analog B): Replaces the ester with a carboxylic acid group.
- Ethyl 4-[5-nitro-4-(1,3-benzothiazol-2-yl)-3-oxo-pyrrolidin-1-yl]benzoate (Analog C): Substitutes the amino group with nitro and uses an ethyl ester.
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | 379.42 | 2.8 | 2 | 6 | 0.15 |
| Analog A | 377.40 | 3.1 | 1 | 5 | 0.08 |
| Analog B | 365.39 | 1.5 | 3 | 7 | 1.20 |
| Analog C | 407.44 | 3.5 | 0 | 6 | 0.05 |
Key Observations :
- The benzoate ester in the target compound reduces solubility compared to Analog B’s carboxylic acid, consistent with trends in ester vs. acid hydrophilicity .
- Saturation of the pyrrolidone ring (target compound vs.
Methodological Considerations in Comparison
- Similarity Metrics : Fingerprint-based Tanimoto coefficients (Tc > 0.85) would classify the target compound and Analog A as structurally similar, whereas Analog B and C fall below this threshold .
Biological Activity
Methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety fused with a pyrrole ring and an ester functional group. Its molecular formula is with a molecular weight of approximately 351.4 g/mol .
Mechanisms of Biological Activity
Research indicates that compounds containing benzothiazole and pyrrole rings exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole possess significant antimicrobial properties against various pathogens .
- Anticancer Properties : Benzothiazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory mediators, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for gram-positive bacteria and higher MICs for gram-negative bacteria .
- Anticancer Studies : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls .
- Anti-inflammatory Research : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .
Table 1: Biological Activities of this compound
Q & A
Q. Q1. What are the recommended synthetic routes for methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate, and how can intermediates be characterized?
Methodology :
- Synthetic Routes : Multi-step synthesis involving coupling reactions (e.g., amide bond formation or cyclocondensation) to assemble the benzothiazole-pyrrolidinone-benzoate scaffold. For example, describes analogous syntheses of benzothiazole derivatives via modular coupling of heterocyclic precursors, achieving yields of 51–53% under controlled conditions .
- Characterization : Use 1H/13C NMR to confirm regiochemistry and purity, HRMS for molecular weight validation, and elemental analysis to verify stoichiometry (Table 1).
Q. Table 1: Representative Characterization Data for Analogous Compounds
| Compound Class | Yield (%) | 1H NMR (δ, ppm) | HRMS (Calcd/Found) | Elemental Analysis (C/H/N %) |
|---|---|---|---|---|
| Benzothiazolone ligand | 53 | 7.85 (s, 1H, ArH), 3.2 (m) | 369.12/369.11 | C: 64.5/64.3; H: 5.4/5.5 |
| Adapted from . |
Q. Q2. How should researchers handle reactive intermediates or hazardous byproducts during synthesis?
Methodology :
- Safety Protocols : Refer to Safety Data Sheets (SDS) for handling guidelines, including:
- Byproduct Management : Employ scavengers or column chromatography to isolate reactive intermediates. For example, highlights the use of Vilsmeier–Haack reaction conditions with controlled quenching to minimize hazards .
Advanced Research Questions
Q. Q3. How can X-ray crystallography resolve ambiguities in the structural elucidation of complex heterocyclic systems?
Methodology :
- Crystallographic Analysis : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of regiochemistry and stereochemistry. For example, the title compound in was resolved with a final R-factor of 0.052, confirming the spatial arrangement of substituents .
- Data Interpretation : Use software (e.g., SHELX, OLEX2) to refine crystal structures and validate bond lengths/angles against computational models.
Q. Table 2: Crystallographic Parameters for a Pyrazole Derivative
| Parameter | Value |
|---|---|
| Space group | Monoclinic, P2₁/c |
| a, b, c (Å) | 10.12, 12.45, 15.78 |
| Final R-factor | 0.052 |
| Adapted from . |
Q. Q4. What strategies improve reaction yields in multi-step syntheses involving benzothiazole derivatives?
Methodology :
- Optimization :
- Troubleshooting : Monitor reaction progress via TLC/LC-MS to identify bottlenecks (e.g., intermediate instability).
Q. Q5. How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled when characterizing novel analogs?
Methodology :
- Multi-Technique Validation :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra (e.g., aromatic protons in benzothiazole rings) .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific atoms in complex structures.
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian09 calculations).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
